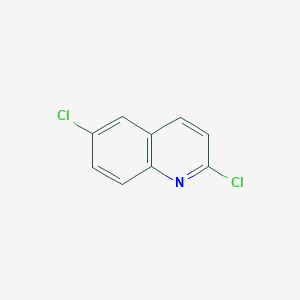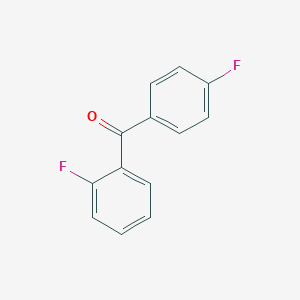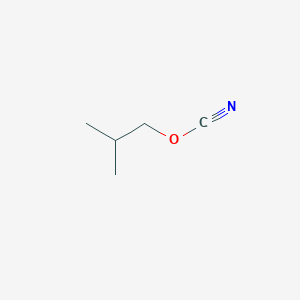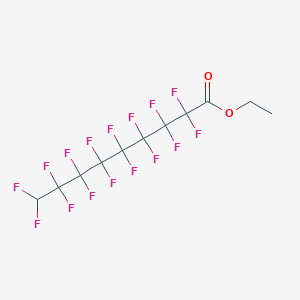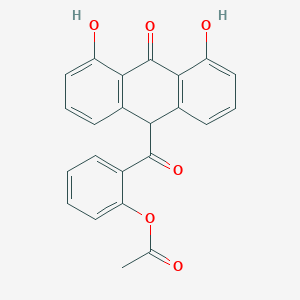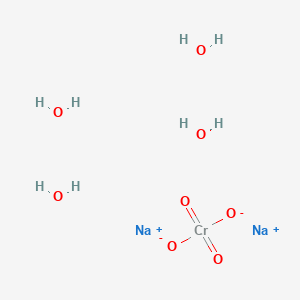
1-丙磺酰氯
描述
1-Propanesulfonyl chloride is a chemical compound with the linear formula CH3CH2CH2SO2Cl . It is used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .
Synthesis Analysis
1-Propanesulfonyl chloride can be synthesized from propane-1-sulfonic acid in acetone dry, followed by NEt3 dropwise . The resulting mixture is irradiated to 80 °C for 20 min in a sealed tube .Molecular Structure Analysis
The molecular structure of 1-Propanesulfonyl chloride is represented by the SMILES string CCCS(Cl)(=O)=O . Its molecular weight is 142.60 g/mol .Chemical Reactions Analysis
1-Propanesulfonyl chloride is known for its reactivity in the selective activation of hydroxy groups . For instance, it can selectively activate a primary alcohol at the expense of a secondary one .Physical And Chemical Properties Analysis
1-Propanesulfonyl chloride is a liquid at room temperature . It has a refractive index of 1.453 (lit.) , a boiling point of 78-79 °C/15 mmHg (lit.) , and a density of 1.267 g/mL at 25 °C (lit.) . It is sensitive to moisture .科学研究应用
Synthesis of Ionic Liquids
1-Propanesulfonyl chloride has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature (room temperature ionic liquids, RTIL’s). At least one ion has a delocalized charge and one component is organic, which prevents the formation of a stable crystal lattice.
Ionic liquids have many applications, such as:
安全和危害
1-Propanesulfonyl chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
1-Propanesulfonyl chloride (PsCl) is a reagent used in organic synthesis, particularly in the formation of sulfonate esters . Its primary targets are hydroxy groups, such as those found in alcohols . These groups play a crucial role in various biochemical reactions, serving as nucleophiles that can react with electrophiles like PsCl.
Mode of Action
PsCl interacts with its targets through a process known as sulfonylation . In this reaction, the sulfur atom of PsCl forms a bond with the oxygen atom of the hydroxy group, resulting in the formation of a sulfonate ester . This reaction can be catalyzed by bases such as triethylamine or DIPEA .
Biochemical Pathways
The sulfonylation of hydroxy groups by PsCl can affect various biochemical pathways. For instance, it can be used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These ionic liquids have numerous applications in green chemistry due to their unique properties, such as low volatility and high thermal stability .
Pharmacokinetics
For instance, it is a liquid at room temperature with a density of 1.267 g/mL at 25 °C . It has a boiling point of 78-79 °C/15 mmHg , indicating that it can be easily evaporated under reduced pressure. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of PsCl’s action is the formation of sulfonate esters . These compounds have various applications in organic synthesis. For instance, they can serve as protecting groups for alcohols, preventing them from reacting in subsequent steps of a synthesis .
Action Environment
The action of PsCl can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . Moreover, its reactivity can be affected by the presence of bases, which can catalyze the sulfonylation reaction . Finally, it should be noted that PsCl is combustible and corrosive, and it forms hazardous gases when heated , which could pose risks in certain environments.
属性
IUPAC Name |
propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSJEBFALFJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064973 | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonyl chloride | |
CAS RN |
10147-36-1 | |
| Record name | Propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Based on the research findings, can we predict the reactivity of 1-propanesulfonyl chloride in the presence of nucleophiles like water or alcohols?
A1: The research highlights the reactivity of 2-hydroxyethanesulfonyl chloride (1a) and its tendency to undergo intramolecular cyclization to form a transient β-sultone [, ]. This reaction is driven by the presence of the hydroxyl group in close proximity to the sulfonyl chloride moiety. Considering 1-propanesulfonyl chloride lacks this hydroxyl group, it is less likely to undergo a similar intramolecular cyclization. Instead, it would likely react with nucleophiles like water or alcohols via a direct nucleophilic substitution at the sulfonyl chloride group, yielding the corresponding sulfonic acid or sulfonate ester, respectively.
Q2: The research mentions the formation of sultones as a significant reaction pathway for hydroxyalkanesulfonyl chlorides. Could 1-propanesulfonyl chloride be used as a precursor for synthesizing a sultone derivative? If so, how?
A2: While 1-propanesulfonyl chloride itself wouldn't spontaneously cyclize to form a sultone due to the absence of a hydroxyl group in the appropriate position, it could theoretically be used as a precursor for synthesizing a sultone derivative. This would require a multi-step synthetic approach. One possibility is to first introduce a hydroxyl group at the 3-position of 1-propanesulfonyl chloride. This could potentially be achieved through various synthetic methods. The resulting 3-hydroxy-1-propanesulfonyl chloride would then be poised for intramolecular cyclization to yield the corresponding 1,3-propane sultone, as demonstrated in the research [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



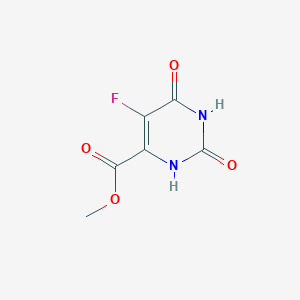

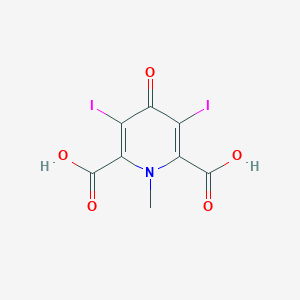

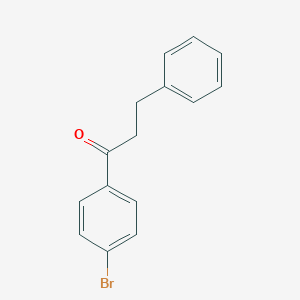

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
